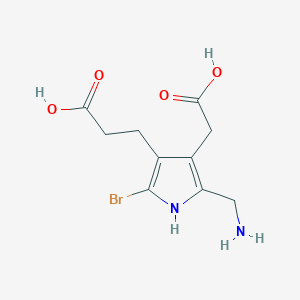

2-Bromoporphobilinogen

Description

2-Bromopropane (C₃H₇Br) is a halogenated alkane widely used in industrial applications, including synthetic organic chemistry and solvent formulations. Its structure consists of a propane backbone with a bromine atom substituted at the second carbon. This compound is volatile, flammable, and exhibits moderate reactivity due to the polar C–Br bond. Key hazards include neurotoxicity, reproductive toxicity, and flammability, necessitating stringent handling protocols .

Properties

CAS No. |

115828-91-6 |

|---|---|

Molecular Formula |

C10H13BrN2O4 |

Molecular Weight |

305.12 g/mol |

IUPAC Name |

3-[5-(aminomethyl)-2-bromo-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C10H13BrN2O4/c11-10-5(1-2-8(14)15)6(3-9(16)17)7(4-12)13-10/h13H,1-4,12H2,(H,14,15)(H,16,17) |

InChI Key |

KBACDURQNLFTOL-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |

Canonical SMILES |

C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |

Other CAS No. |

115828-91-6 |

Synonyms |

2-bromoporphobilinogen alpha-bromoporphobilinogen |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-bromopropane with structurally analogous brominated alkanes, 1-bromopropane and 2-bromobutane , focusing on chemical properties, hazards, and industrial relevance.

Table 1: Comparative Analysis of Brominated Alkanes

Key Research Findings

Reactivity Differences: The position of bromine (C1 vs. C2) significantly impacts reactivity. 2-Bromopropane undergoes nucleophilic substitution faster than 1-bromopropane due to steric effects, while 2-bromobutane’s larger alkyl group further slows reactions .

Toxicity Profiles :

- Both 2-bromopropane and 1-bromopropane exhibit neurotoxicity, but 2-bromopropane has been linked to reproductive harm in occupational studies .

- 2-Bromobutane lacks comprehensive toxicological data, though acute exposure risks include respiratory irritation .

Justification of Comparisons

The selection of 1-bromopropane and 2-bromobutane as comparators is justified by:

- Structural similarity : All three are brominated alkanes with varying chain lengths/substitution patterns.

- Functional overlap : Shared roles as solvents and intermediates in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.